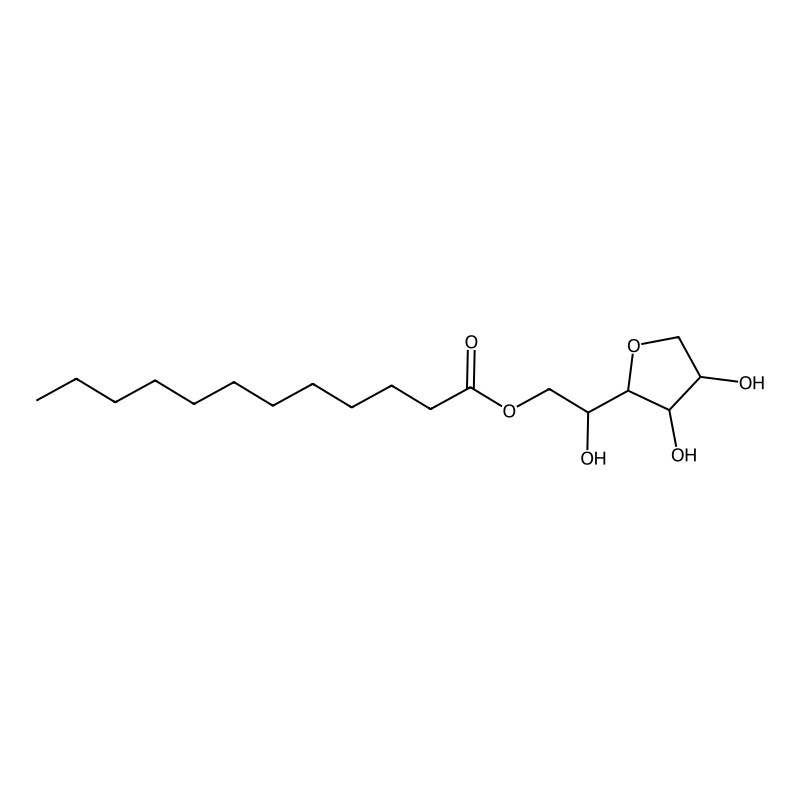Sorbitan laurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Sorbitan laurate is a non-ionic surfactant and emulsifier, primarily used in various industries including pharmaceuticals, food, and cosmetics. It is derived from the esterification of sorbitan, a dehydrated form of sorbitol, with lauric acid, a fatty acid commonly found in coconut and palm kernel oils. This compound exhibits both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, making it effective in stabilizing mixtures of water and oil . Sorbitan laurate is recognized by its E number E493 when used as a food additive, indicating its safety for consumption .
- Hydrolysis: In the presence of water, sorbitan laurate can revert to its constituent components—sorbitan and lauric acid—especially under acidic or basic conditions.
- Transesterification: Sorbitan laurate can react with other alcohols to form different esters.
- Oxidation: The fatty acid component may undergo oxidation reactions, particularly if exposed to air or light.
These reactions are significant in determining the stability and shelf-life of formulations containing sorbitan laurate .
Sorbitan laurate exhibits low toxicity and is generally recognized as safe for use in food and cosmetic applications. Its biological activity includes:
- Emulsifying Properties: It facilitates the mixing of immiscible liquids (like oil and water) by reducing interfacial tension.
- Skin Compatibility: Sorbitan laurate is well-tolerated in topical formulations, making it suitable for sensitive skin products.
- Antimicrobial Activity: Some studies suggest that sorbitan laurate may possess mild antimicrobial properties, enhancing the preservation of formulations .
Sorbitan laurate is synthesized through the esterification process involving:
- Reactants: Sorbitol or its anhydrides and lauric acid.
- Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.
- Process Conditions: The reaction typically requires heating under controlled conditions to promote ester formation while minimizing side reactions.
The resulting product can be purified through distillation or crystallization to achieve the desired purity for commercial applications .
Sorbitan laurate has diverse applications across various sectors:
- Food Industry: Used as an emulsifier to stabilize food products like margarine and baked goods.
- Cosmetics: Functions as an emulsifying agent in creams, lotions, and shampoos, enhancing texture and stability.
- Pharmaceuticals: Employed in drug formulations to improve solubility and bioavailability of active ingredients.
- Industrial Uses: Acts as a processing aid in plastics manufacturing and as a lubricant in various formulations .
Research on sorbitan laurate's interactions with other compounds has shown that it can enhance the solubility of poorly soluble substances like vitamins and essential oils. Interaction studies indicate that:
- Synergistic Effects: When combined with other surfactants (e.g., polysorbates), sorbitan laurate can improve emulsification efficiency.
- Compatibility Testing: It is often tested for compatibility with various active ingredients in formulations to ensure stability and efficacy .
Sorbitan laurate belongs to a class of compounds known as sorbitan esters. Below are some similar compounds along with their unique characteristics:
| Compound | Composition | Unique Features |
|---|---|---|
| Sorbitan monolaurate | Monoester of sorbitol and lauric acid | Used primarily in water-in-oil emulsions |
| Sorbitan stearate | Monoester of sorbitol and stearic acid | Higher hydrophilicity; used in food applications |
| Polysorbate 20 | Ethylene oxide derivative of sorbitan monolaurate | Higher HLB value; excellent for oil-in-water emulsions |
| Glyceryl monostearate | Ester of glycerin and stearic acid | Commonly used in food; provides creamy texture |
Sorbitan laurate's unique balance between hydrophilic and lipophilic properties makes it particularly versatile for applications requiring stable emulsions without significant ionic dissociation .
Physical Description
Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 337 of 347 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
1338-39-2
16287-68-6
8028-02-2
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying
General Manufacturing Information
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Construction
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Sorbitan, monododecanoate: ACTIVE
D-Glucitol, 1,4-anhydro-, 6-dodecanoate: INACTIVE








